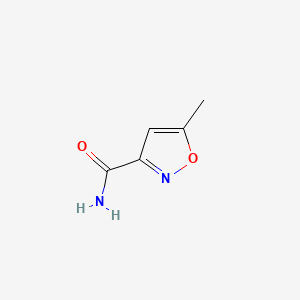

5-Methylisoxazole-3-carboxamide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOSIRPMGVGOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188021 | |

| Record name | 3-Carbamoyl-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3445-52-1 | |

| Record name | 5-Methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carbamoyl-5-methylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3445-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carbamoyl-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylisoxazole-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBAMOYL-5-METHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7EO2G4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methylisoxazole-3-carboxamide chemical properties and structure

An In-depth Technical Guide to 5-Methylisoxazole-3-carboxamide: Properties, Structure, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its isoxazole core, a five-membered aromatic ring containing one nitrogen and one oxygen atom, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug discovery.

Chemical Structure and Identification

The structural framework of this compound, featuring a carboxamide group at the 3-position and a methyl group at the 5-position of the isoxazole ring, is fundamental to its chemical reactivity and biological interactions.

Molecular Structure

Caption: 2D structure of this compound.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 5-methyl-1,2-oxazole-3-carboxamide[1] |

| CAS Number | 3445-52-1[1][2][3] |

| Molecular Formula | C₅H₆N₂O₂[1][2][3] |

| Molecular Weight | 126.11 g/mol [1][3] |

| Synonyms | 3-carbamoyl-5-methylisoxazole, 5-Methyl-3-isoxazolecarboxamide[1][2] |

| InChIKey | KBOSIRPMGVGOEP-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=NO1)C(=O)N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

Physical Properties

| Property | Value | Source |

| Melting Point | 166-168 °C | [2][3] |

| Boiling Point | 292.1 °C at 760 mmHg | [2] |

| Density | 1.255 g/cm³ | [2] |

| Appearance | Crystalline solid | [3] |

| pKa | 14.79 ± 0.50 (Predicted) | [2] |

| Refractive Index | 1.517 | [2] |

| Vapor Pressure | 0.00187 mmHg at 25°C | [2] |

Solubility and Storage

Information regarding the solubility of this compound in various solvents is not extensively detailed in the available literature. However, given its polar carboxamide group, it is expected to have some solubility in polar organic solvents. For long-term stability, it is recommended to store the compound at 2-8°C[2][3].

Spectroscopic Data

The structural elucidation of this compound and its derivatives is routinely confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the methyl protons at the 5-position would appear as a singlet, and the proton on the isoxazole ring would also be a singlet. The amide protons would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the methyl carbon, the two isoxazole ring carbons, the carbonyl carbon, and the carbon at the 4-position of the ring.

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the amide group, a C=O stretching vibration for the carbonyl group, and characteristic peaks for the C=N and N-O bonds of the isoxazole ring[4].

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol )[4].

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves a one-pot reaction, which is advantageous for its simplicity and high yield.

Synthetic Pathway

A patented one-pot synthesis involves the Claisen condensation of dimethyl oxalate and acetone, followed by condensation-cyclization with a hydroxylamine salt and subsequent ammonification to yield the final product[5]. This process avoids the need for isolating intermediates, thereby streamlining the production process[5].

Caption: A simplified workflow for the one-pot synthesis of this compound.

Detailed Experimental Protocol

A general laboratory-scale synthesis can be adapted from the synthesis of its derivatives[4][6]:

-

Synthesis of 5-methylisoxazole-3-carboxylic acid: This precursor can be synthesized through the reaction of 2,5-hexanedione with an appropriate reagent[4].

-

Formation of the acid chloride: The synthesized 5-methylisoxazole-3-carboxylic acid is then converted to its corresponding acid chloride, 5-methylisoxazole-3-carbonyl chloride, typically using thionyl chloride (SOCl₂) in the presence of a catalyst like pyridine[4].

-

Amidation: The final step involves the reaction of 5-methylisoxazole-3-carbonyl chloride with ammonia (or an amine for derivatives) to form this compound[4]. The reaction is typically carried out at room temperature with stirring for several hours[4].

Applications in Research and Drug Development

This compound and its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

As a Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. The this compound core provides a rigid framework that can be readily functionalized to explore structure-activity relationships and optimize pharmacokinetic profiles.

Biological Activities of Derivatives

-

Antitubercular Activity: Several derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv[4][6][7]. Some of these compounds have shown significant antitubercular activity with low minimum inhibitory concentrations (MICs)[4][6].

-

Antibacterial Activity: In addition to their antitubercular effects, some derivatives have also exhibited antibacterial activity against other bacterial strains such as Bacillus subtilis and Escherichia coli[4][6].

-

Cyclooxygenase (COX) Inhibition: Certain isoxazole-carboxamide derivatives have been investigated as inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs[8]. This suggests their potential in the development of new non-steroidal anti-inflammatory drugs (NSAIDs)[8].

-

Other Potential Therapeutic Areas: The precursor, 5-methylisoxazole-3-carboxylic acid, has been used in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors, which are relevant in cancer therapy, particularly for melanoma[9]. This highlights the broader potential of the 5-methylisoxazole scaffold in oncology.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance as a versatile building block in the design and development of new therapeutic agents. Further research into this scaffold is likely to yield novel drug candidates with potential applications in treating infectious diseases, inflammation, and cancer.

References

- LookChem. This compound. [Link]

- PubChem. 5-Methyl-3-isoxazolecarboxamide. [Link]

- Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

- ResearchGate. (PDF)

- PubChem.

- Bentham Science Publishers.

- R Discovery.

- SIELC Technologies.

- MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

- National Institutes of Health. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

Sources

- 1. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 3445-52-1 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

An In-depth Technical Guide to the Mechanism of Action of 5-Methylisoxazole-3-carboxamide and Its Derivatives

Abstract

The 5-methylisoxazole carboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by leflunomide, a 5-methylisoxazole-4 -carboxamide derivative used in the treatment of autoimmune diseases.[1] However, the seemingly subtle shift of the carboxamide group from the 4-position to the 3-position of the isoxazole ring engenders a profound divergence in metabolic fate and, consequently, the mechanism of action. This guide elucidates the distinct pharmacological profile of 5-methylisoxazole-3 -carboxamide, contrasting it with its well-characterized 4-carboxamide isomer to provide a clear, evidence-based understanding for researchers in drug discovery and development. We will dissect the established mechanism of the leflunomide family and explore the current understanding of the 3-carboxamide derivatives, highlighting a shift away from dihydroorotate dehydrogenase (DHODH) inhibition towards other therapeutic targets.

Introduction: A Tale of Two Isomers

The isoxazole ring is a privileged scaffold in drug design, conferring favorable pharmacokinetic and pharmacodynamic properties.[2] Leflunomide, a 5-methylisoxazole-4-carboxamide, is a prodrug that undergoes metabolic ring opening to form its active metabolite, teriflunomide (A77 1726).[3][4][5] Teriflunomide is the pharmacologically active entity, responsible for the drug's immunomodulatory effects.[6][7]

In stark contrast, derivatives of the isomeric 5-methylisoxazole-3-carboxamide scaffold exhibit a different metabolic profile. Studies on representative compounds from this series indicate that the isoxazole ring remains intact in vivo. Instead of N-O bond cleavage, metabolism primarily involves cleavage of the amide bond.[1] This fundamental difference in metabolic activation dictates a distinct mechanism of action. Crucially, this compound derivatives and their metabolites have been shown not to inhibit dihydroorotate dehydrogenase (DHODH), the canonical target of teriflunomide.[1] This guide will explore these divergent pathways to provide clarity and prevent the erroneous extrapolation of mechanisms between these distinct isomeric scaffolds.

The Canonical Pathway: Leflunomide/Teriflunomide and DHODH Inhibition

To appreciate the novelty of the 3-carboxamide scaffold, one must first understand the well-established mechanism of its 4-carboxamide counterpart, leflunomide.

Metabolic Activation of Leflunomide

Upon oral administration, the prodrug leflunomide is rapidly and almost completely metabolized to its active form, teriflunomide.[5] This conversion involves the opening of the isoxazole ring.[3]

Caption: Metabolic activation of Leflunomide to Teriflunomide.

The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

Teriflunomide's primary mechanism of action is the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH).[8][9][10] DHODH is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[11][12][13]

This pyrimidine synthesis pathway is critical for the production of building blocks for DNA and RNA.[9] Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune responses, have a high demand for pyrimidines and rely heavily on the de novo pathway.[14] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on these lymphocytes.[4][6] This arrests the cell cycle in the G1 phase and prevents their proliferation, thereby dampening the autoimmune inflammatory response.[15] Importantly, quiescent cells and those that can utilize pyrimidine salvage pathways are less affected, contributing to the drug's immunomodulatory rather than broadly immunosuppressive profile.[10]

Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis.

The Divergent Path: this compound

Research into the this compound scaffold reveals a distinct mechanistic profile. As established, these compounds do not appear to function as prodrugs for a DHODH inhibitor.[1] Instead, their biological activities are attributed to the parent molecule or metabolites other than a ring-opened species.

Metabolic Stability of the Isoxazole Ring

A key study comparing the 4-carboxamide (leflunomide-like) and 3-carboxamide scaffolds demonstrated that a representative 3-carboxamide compound, UTL-5b, does not undergo metabolic N-O bond cleavage.[1] Its major metabolites are formed via cleavage of the amide bond, leaving the isoxazole core intact. This metabolic stability precludes the formation of a teriflunomide-like DHODH inhibitor.

| Feature | 5-Methylisoxazole-4-carboxamide (Leflunomide-type) | This compound (UTL-5b-type) |

| Metabolic Fate | Isoxazole ring opening | Cleavage of amide bond; isoxazole ring is stable |

| Active Moiety | Teriflunomide (ring-opened metabolite) | Parent compound and/or amide cleavage metabolites |

| Primary Target | Dihydroorotate Dehydrogenase (DHODH) | DHODH is not inhibited |

| Primary Effect | Inhibition of de novo pyrimidine synthesis | Varies by derivative (e.g., antitubercular, anti-inflammatory) |

Emerging Mechanisms and Therapeutic Targets

With DHODH inhibition ruled out, research has focused on identifying the true mechanisms driving the biological effects of this compound derivatives. The activities discovered are diverse, suggesting that the specific substitutions on the carboxamide nitrogen play a crucial role in determining the ultimate molecular target.

-

Antitubercular Activity: A significant body of work has explored these derivatives as potential agents against Mycobacterium tuberculosis. Several synthesized compounds showed potent activity against the H37Rv strain with low minimum inhibitory concentrations (MIC).[16][17] The precise mechanism is still under investigation but is distinct from DHODH inhibition and may involve novel mycobacterial targets.

-

Anticancer Activity: Other derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines, including melanoma.[18] Again, the mechanism is not fully elucidated but appears to be independent of pyrimidine synthesis blockade.

-

Anti-inflammatory Effects: Despite not inhibiting DHODH, certain 3-carboxamide derivatives retain significant anti-inflammatory and antiarthritic effects, with a potentially improved safety profile and even liver-protective effects compared to leflunomide.[1] This suggests engagement with other inflammatory pathways.

Experimental Protocols for Mechanistic Elucidation

To validate the mechanistic claims for a novel this compound derivative, a series of standard assays must be performed. The following protocols provide a framework for these critical investigations.

Protocol 1: In Vitro DHODH Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of a test compound.

Objective: To determine if a test compound inhibits human DHODH activity.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Prepare stock solutions of substrates and cofactors: Dihydroorotate (DHO), Ubiquinone (e.g., Coenzyme Q10), and a redox indicator like 2,6-dichloroindophenol (DCIP).

-

Prepare a stock solution of recombinant human DHODH enzyme.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) and a known inhibitor (e.g., Teriflunomide or Brequinar) as a positive control.[19]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of reaction buffer.

-

Add 2 µL of the test compound dilution or control (DMSO for negative control, Teriflunomide for positive control).

-

Add 20 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 28 µL of a substrate mix containing DHO, Coenzyme Q10, and DCIP.

-

Immediately measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Normalize the data to the DMSO control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro DHODH inhibition assay.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism, providing insights into its metabolic fate.

Objective: To determine the metabolic stability of the isoxazole ring and identify major metabolites.

Methodology:

-

Reagent Preparation:

-

Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Prepare an NADPH-regenerating system (NRS) solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

-

Incubation Procedure:

-

In a microcentrifuge tube, pre-warm HLM and incubation buffer to 37°C.

-

Add the test compound to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NRS solution.

-

Incubate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Include control incubations: a "-NRS" control (to assess non-NADPH dependent degradation) and a "0-minute" control (to determine initial concentration).

-

-

Sample Analysis (LC-MS/MS):

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the disappearance of the parent compound over time.

-

Perform metabolite identification analysis to search for expected masses (e.g., for amide cleavage products) and unexpected metabolites (e.g., for ring-opened products).

-

-

Data Analysis:

-

Plot the natural log of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693 / k).

-

Analyze the LC-MS/MS data to confirm the structure of any significant metabolites formed.

-

Conclusion and Future Directions

The this compound scaffold represents a promising, yet mechanistically distinct, alternative to the clinically established 4-carboxamide isomer found in leflunomide. The critical takeaway for researchers is that the primary mechanism of action is not the inhibition of dihydroorotate dehydrogenase. The metabolic stability of the isoxazole ring in the 3-carboxamide series redirects drug discovery efforts towards novel molecular targets.

Future research should focus on deconvoluting the specific mechanisms underlying the observed antitubercular, anticancer, and anti-inflammatory activities of these compounds. Target identification studies, such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic profiling, will be instrumental in pinpointing the direct protein interactors. By understanding these novel mechanisms, the full therapeutic potential of the this compound scaffold can be realized, potentially yielding new classes of drugs with improved efficacy and safety profiles.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Teriflunomide?Link

- Ningbo Inno Pharmchem Co., Ltd.

- Oh, J., & O'Connor, P. W. (2014). Teriflunomide. Neurology: Clinical Practice, 4(2), 128–137. Link

- Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis.

- Bar-Or, A., Pachner, A., Menguy-Vacheron, F., Kaplan, J., & Wiendl, H. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. Drugs, 74(6), 625–636. Link

- Wikipedia. Teriflunomide. Link

- Chong, A. S., Rezai, K., Gebel, H. M., Finnegan, A., Foster, P., Xu, X., & Williams, J. W. (1995). Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides.

- Patsnap Synapse. (2024, July 17).

- R&D Systems. Teriflunomide | DHODH Inhibitors. Link

- MEDtube. Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. Link

- MedChemExpress. Teriflunomide (A77 1726) | Leflunomide Active Metabolite. Link

- Selleck Chemicals. Teriflunomide Dehydrogenase inhibitor. Link

- Lee, S. I., Kim, G., Kim, J. Y., Seo, M., Park, J., Kim, S. J., ... & Park, S. H. (2017). The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. Arthritis Research & Therapy, 19(1), 37. Link

- Abcam. A771726 (Teriflunomide), Active metabolite of leflunomide.

- MedChemExpress. Teriflunomide ((E/Z)-A77 1726) | Active Metabolite. Link

- Ganesh, N., Pujar, G. V., & Inturi, B. K. (2015). Synthesis and Evaluation of New this compound Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 114-122. Link

- ResearchGate. (2015).

- Lucas, S., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1059-1070. Link

- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC advances, 12(30), 19349-19363. Link

- Benchchem. Methyl 5-methylisoxazole-3-carboxylate: A Versatile Building Block in Organic Synthesis. Link

- Li, L., et al. (2014). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. Bioorganic & medicinal chemistry letters, 24(15), 3530–3535. Link

- ResearchGate. (2013). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

- El-Gamal, M. I., et al. (2022). Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach. Scientific Reports, 12(1), 19097. Link

- Sigma-Aldrich. 5-Methylisoxazole-3-carboxylic acid. Link

- PubChem.

- PubChem. 5-Methyl-3-isoxazolecarboxamide. Link

- Andrade-Tomaz, M., et al. (2021). DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance. Cell Reports Medicine, 2(5), 100262. Link

- Ureshino, H., et al. (2021). DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes. Blood Advances, 5(2), 438–450. Link

- Sbardella, G., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European journal of medicinal chemistry, 54, 175–185. Link

- MedChemExpress.

- Wozniak, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules, 27(17), 5608. Link

- Biosynth. 3-Amino-5-methylisoxazole. Link

- Yilmaz, V. T., et al. (2020). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. European journal of medicinal chemistry, 187, 111956. Link

Sources

- 1. Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Teriflunomide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Leflunomide? [synapse.patsnap.com]

- 5. medtube.net [medtube.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Biological activity of 5-Methylisoxazole-3-carboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its varied structural isomers, the this compound scaffold has emerged as a particularly versatile and privileged structure. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this chemical class. We will delve into the synthetic strategies, explore the structure-activity relationships across different therapeutic areas, and present detailed experimental protocols to empower further research. A key focus will be on the mechanistic underpinnings of the observed activities and the comparative analysis of this scaffold against its more clinically established isomer, the 5-methylisoxazole-4-carboxamide (the basis of leflunomide), highlighting critical differences in metabolism and toxicity that underscore its therapeutic potential.[4]

Chapter 1: The this compound Scaffold: A Structural and Synthetic Overview

Introduction to Isoxazoles in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1] This arrangement confers a unique electronic and structural profile, making the isoxazole ring a valuable component in drug design. It can act as a bioisostere for other functional groups, engage in hydrogen bonding, and provide a rigid framework for orienting substituents towards their biological targets.[5] Numerous FDA-approved drugs, such as the antibacterial cloxacillin and the antirheumatic leflunomide, feature an isoxazole core, attesting to its significance.[2][4]

Core Structure and Physicochemical Properties

The this compound scaffold consists of the isoxazole ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. The amide linkage provides a crucial point for diversification (at the R-group) and a hydrogen bond donor/acceptor site, which is pivotal for molecular recognition at biological targets. The parent compound, 5-Methylisoxazole-3-carboxylic acid, is a key building block in the synthesis of these derivatives and is a solid with a molecular weight of 127.10 g/mol .[6]

General Synthetic Strategies

The synthesis of this compound derivatives is generally straightforward and can be achieved through several reliable routes. The most common approach involves the coupling of an activated carboxylic acid with a primary or secondary amine.

Method A: Amide Coupling from 5-Methylisoxazole-3-carboxylic Acid

This is the most prevalent method, starting with the commercially available 5-methylisoxazole-3-carboxylic acid.[6] The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with the desired amine to form the final carboxamide derivative.

Caption: Contrasting metabolic pathways of 4-carboxamide vs. 3-carboxamide isoxazole derivatives.

Cyclooxygenase (COX) Inhibition and TRPV1 Antagonism

The anti-inflammatory potential of these derivatives extends to other targets. A study of various isoxazole-carboxamide derivatives identified potent inhibitors of cyclooxygenase (COX) enzymes. [7]The most active compound, A13 , showed IC₅₀ values of 64 nM and 13 nM against COX-1 and COX-2, respectively, demonstrating significant potency and a favorable selectivity ratio. [7] Furthermore, structure-activity relationship studies have been conducted to optimize these derivatives as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain management. [8]By incorporating specific motifs like 1S, 3R-3-aminocyclohexanol, researchers achieved a good balance of potency and solubility, leading to compounds with demonstrated antihyperalgesic effects in animal models. [8]

Chapter 5: Future Directions and Therapeutic Outlook

The this compound scaffold represents a highly adaptable and promising platform for drug discovery. Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile for various therapeutic targets.

Key takeaways and future directions include:

-

Lead Optimization: The potent anticancer and antitubercular activities of specific derivatives warrant further lead optimization to improve efficacy, selectivity, and pharmacokinetic properties. [2][9]* Mechanism Deconvolution: Elucidating the precise molecular mechanisms behind the observed anticancer and anti-inflammatory effects will be crucial for their clinical development.

-

Scaffold Hopping and Diversification: The favorable metabolic profile and reduced toxicity compared to the 4-carboxamide isomer make this scaffold an excellent starting point for designing novel inhibitors of various enzymes and receptors. [4]* Emerging Applications: Beyond human health, the demonstrated herbicidal activity of certain derivatives suggests potential applications in agrochemistry, targeting plant-specific enzymes like D1 protease. [10] In conclusion, the body of evidence strongly supports the this compound core as a privileged scaffold. Its demonstrated versatility and favorable safety profile provide a solid foundation for the development of next-generation therapeutics across multiple disease areas.

References

- Khedkar, P., Ukhade, R., & Chaudhari, H. (2025).

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link] [1]19. 5-Methyl-3-isoxazolecarboxamide. PubChem. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 5-Methylisoxazole-3-carboxamide

This in-depth technical guide delves into the discovery and rich history of 5-Methylisoxazole-3-carboxamide, a pivotal heterocyclic compound that has carved a significant niche in medicinal chemistry and drug development. From its foundational synthesis to its role as a key building block for essential medicines, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Introduction: The Isoxazole Core and Its Significance

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic and steric properties have made it a cornerstone in the design of numerous biologically active compounds. This compound, with its characteristic methyl and carboxamide substitutions, emerged as a particularly valuable synthon, most notably as a crucial intermediate in the synthesis of the widely used sulfonamide antibiotic, sulfamethoxazole.[2] This guide traces the historical milestones, explores the evolution of its synthesis, and highlights its diverse biological applications.

The Genesis of this compound: A Historical Perspective

While a singular "discovery" paper for this compound is not readily apparent in early literature, its history is intrinsically linked to the development of isoxazole chemistry and the quest for novel pharmaceuticals. The isoxazole ring system itself was first recognized by Ludwig Claisen in 1888. The initial synthesis of many fundamental isoxazole derivatives can be traced back to early 20th-century explorations into heterocyclic chemistry.

The emergence of this compound as a compound of significant interest appears to be closely tied to the industrial synthesis of sulfamethoxazole, which was introduced in the United States in 1961.[3] Early production methods for sulfamethoxazole necessitated a reliable and efficient synthesis of its key isoxazole intermediate. Patents from the mid-20th century, including those from Germany, Czechoslovakia, and Romania, laid the groundwork for the commercial production of this vital building block.[2] These early methods, though often cumbersome and lower-yielding by modern standards, were instrumental in establishing the importance of this compound.

A significant advancement in its synthesis was the development of a one-pot method, as detailed in later patents, which streamlined the process, reduced costs, and increased yield, making the large-scale production of sulfamethoxazole more economically viable.[2]

Foundational Synthesis: From Simple Precursors to a Versatile Intermediate

The synthesis of this compound has evolved over time, with various methods developed to improve efficiency, yield, and safety. The core synthetic strategies revolve around the construction of the isoxazole ring from acyclic precursors.

The Claisen Condensation Approach: A Classic Route

One of the most fundamental and historically significant methods for constructing the isoxazole ring of this compound involves a Claisen condensation followed by cyclization and amidation. This approach is elegantly demonstrated in a one-pot synthesis method.[2]

The synthesis begins with the Claisen condensation of dimethyl oxalate and acetone in the presence of a strong base like sodium methoxide. This reaction forms a key intermediate, methyl acetylacetonate. Without the need for isolation, this intermediate undergoes a condensation-cyclization reaction with a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate, to form the methyl ester of 5-methylisoxazole-3-carboxylic acid. The final step involves direct ammonification, typically with liquid ammonia, to yield the desired this compound.[2]

Experimental Protocol: One-Pot Synthesis via Claisen Condensation [2]

Objective: To synthesize this compound from dimethyl oxalate and acetone in a single reaction vessel.

Materials:

-

Dimethyl oxalate

-

Acetone

-

Sodium methoxide

-

Methanol

-

Hydroxylamine hydrochloride (or sulfate)

-

Liquid ammonia

-

Sulfuric acid (for pH adjustment)

-

Water

Procedure:

-

In a suitable reaction vessel, a mixture of dimethyl oxalate, acetone, and methanol is cooled to 0-10°C.

-

A solution of sodium methoxide in methanol is added dropwise to the cooled mixture while maintaining the temperature.

-

After the addition is complete, the reaction is allowed to proceed for a set time (e.g., 3 hours) at the same temperature.

-

The reaction mixture is then cooled further, and the pH is carefully adjusted to 4-5 with the slow addition of sulfuric acid.

-

Hydroxylamine hydrochloride is added to the mixture, and the reaction is heated to reflux for several hours (e.g., 8 hours).

-

After the cyclization is complete, the mixture is cooled, and ammonia gas is bubbled through the solution until saturation, while maintaining the temperature between 20-25°C.

-

The methanol is removed under reduced pressure.

-

Water is added to the residue, and the mixture is heated (e.g., to 70°C) and stirred.

-

The mixture is then cooled, and the precipitated product is collected by filtration.

-

The solid is washed with water until neutral and dried to afford this compound.

Quantitative Data Summary:

| Starting Materials | Key Intermediates | Final Product | Reported Yield | Melting Point |

| Dimethyl oxalate, Acetone | Methyl acetylacetonate, Methyl 5-methylisoxazole-3-carboxylate | This compound | 77%[2] | 168-169°C[2] |

Diagram of the One-Pot Synthesis Workflow:

Caption: One-pot synthesis of this compound.

Synthesis from 5-Methylisoxazole-3-carboxylic Acid

An alternative and widely employed route to this compound and its derivatives involves the initial synthesis of 5-Methylisoxazole-3-carboxylic acid, followed by its conversion to the carboxamide.

The carboxylic acid precursor is often synthesized through the reaction of 2,5-hexanedione with an oxidizing agent like nitric acid.[4] Another common method involves the cyclization of ethyl 2,4-dioxovalerate with hydroxylamine hydrochloride, followed by hydrolysis of the resulting ester.[5]

Once the carboxylic acid is obtained, it can be converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride. This highly reactive intermediate is then treated with an amine to form the desired carboxamide derivative.[4]

Experimental Protocol: Synthesis from 5-Methylisoxazole-3-carboxylic Acid [4]

Objective: To synthesize this compound derivatives from 5-Methylisoxazole-3-carboxylic acid.

Materials:

-

5-Methylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Pyridine (ice-cold)

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

Step 1: Formation of 5-Methylisoxazole-3-carbonyl chloride

-

To a solution of 5-Methylisoxazole-3-carboxylic acid in an anhydrous solvent, add a catalytic amount of ice-cold pyridine.

-

Slowly add thionyl chloride to the mixture at room temperature with stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or gas evolution ceases).

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Methylisoxazole-3-carbonyl chloride.

Step 2: Amidation

-

The crude carbonyl chloride is dissolved in an anhydrous solvent.

-

The desired amine is added to the solution, and the mixture is stirred at room temperature for several hours (e.g., 12 hours).

-

Upon completion, the reaction mixture is worked up by washing with dilute acid, water, and brine.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated.

-

The crude product is purified by recrystallization or column chromatography to yield the final this compound derivative.

Quantitative Data Summary (for derivatives):

| Derivative | Amine Used | Yield | Biological Activity (MIC) | Reference |

| Compound 10 | Specific aromatic amine | Good | 3.125 µM (Antitubercular) | [4] |

| Compound 14 | Specific aromatic amine | Good | 3.125 µM (Antitubercular) | [4] |

| Compound 9 | Specific aromatic amine | Good | 6.25 µM (Antitubercular) | [4] |

| Compound 13 | Specific aromatic amine | Good | 6.25 µM (Antitubercular) | [4] |

Diagram of the Two-Step Synthesis Workflow:

Caption: Synthesis of derivatives from 5-Methylisoxazole-3-carboxylic acid.

The Pivotal Role in Sulfamethoxazole Synthesis

The primary industrial application and historical significance of this compound lie in its role as a key precursor to the antibiotic sulfamethoxazole.[2] Sulfamethoxazole is a sulfonamide bacteriostatic agent that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid.

The synthesis of sulfamethoxazole involves the coupling of 3-amino-5-methylisoxazole with N-acetylsulfanilyl chloride, followed by the deprotection of the acetyl group. 3-Amino-5-methylisoxazole is readily prepared from this compound through a Hofmann rearrangement.

This connection to a widely used antibiotic cemented the industrial importance of this compound and drove the optimization of its manufacturing processes.

Beyond Antibiotics: A Scaffold for Diverse Biological Activities

While its role in sulfamethoxazole synthesis is paramount, the this compound scaffold has been explored for a range of other biological activities, demonstrating its versatility in drug discovery.

-

Antitubercular Activity: Numerous derivatives of this compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[4] Several compounds have shown significant inhibitory effects at low micromolar concentrations, making this scaffold a promising starting point for the development of new anti-TB agents.[4]

-

Anti-inflammatory and Analgesic Effects: Research has indicated that derivatives of this compound possess potential anti-inflammatory and analgesic properties.[6]

-

Anticancer Potential: The broader isoxazole class of compounds has been investigated for anticancer activity, and derivatives of 5-methylisoxazole have been explored as potential inhibitors of protein kinases involved in cancer signaling pathways.

-

Other Antimicrobial Applications: Beyond tuberculosis, various isoxazole-carboxamide derivatives have been screened for their antibacterial and antifungal activities against a range of pathogens.

Conclusion and Future Outlook

From its origins as a key intermediate in the production of a vital antibiotic to its emergence as a versatile scaffold for the discovery of new therapeutic agents, the history of this compound is a testament to the enduring importance of heterocyclic chemistry in medicine. The evolution of its synthesis from multi-step, lower-yielding processes to efficient one-pot methods reflects the continuous drive for innovation in chemical manufacturing.

For today's researchers, this compound and its derivatives continue to offer a rich field of exploration. The inherent biological activity of the isoxazole core, combined with the synthetic tractability of the carboxamide functionality, provides a powerful platform for the design and development of novel drugs targeting a wide spectrum of diseases. As our understanding of disease pathways deepens, this humble yet potent molecule is poised to remain a significant contributor to the advancement of medicinal chemistry for years to come.

References

- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.

- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2023).

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1997).

- What are the synthesis and applications of 5-Methylisoxazole-3-carboxylic acid?. (n.d.). FAQ.

- Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. (2015).

- 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4. (n.d.). ChemicalBook.

- Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4. (2023). Smolecule.

- Claisen isoxazole synthesis | Request PDF. (n.d.).

- SYNTHESIS OF SULPHAMETHOXAZOLE. (2021). YouTube.

- Methyl 5-methylisoxazole-3-carboxylate: A Versatile Building Block in Organic Synthesis. (n.d.). Benchchem.

- SYNTHESIS AND EVOLUTION OF SULFAMETHOXAZOLE DERIVATIVE AND ASSAY ANTIBACTERIAL ACTIVITY. (2021). Basrah Journal of Veterinary Research, 20(1).

- 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981. (n.d.). PubChem.

- 5-Methylisoxazole-3-carboxylic Acid | 3405-77-4. (n.d.). SynThink Research Chemicals.

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).

- Process for the purification of 3-amino-5-methylisoxazole. (1970).

- Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245. (n.d.). PubChem.

- Preparation method of 3-amino-5-methyl isoxazole. (2019).

- This compound CAS#: 3445-52-1. (n.d.). ChemicalBook.

- N-(3-Hydroxyphenyl)-3-methylisoxazole-5-carboxamide. (n.d.). BLDpharm.

- This compound. (n.d.). LookChem.

- This compound. (n.d.). BLD Pharm.

- This compound. (n.d.). ChemScene.

- Methyl 5-methylisoxazole-3-carboxyl

- Buy this compound | 3445-52-1. (2023). Smolecule.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

- 6. Buy this compound | 3445-52-1 [smolecule.com]

Spectroscopic data (NMR, IR, MS) of 5-Methylisoxazole-3-carboxamide

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylisoxazole-3-carboxamide

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3445-52-1), a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, the 5-methylisoxazole core appears in various pharmacologically active agents.[1][2] This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes standardized experimental protocols for data acquisition, detailed spectral interpretations, and an integrated analysis to provide unambiguous structural confirmation.

Introduction

This compound is a derivative of isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[2] The specific arrangement of the carboxamide group at the 3-position and the methyl group at the 5-position confers distinct chemical and metabolic properties. Notably, this scaffold is an isomer of the 5-methylisoxazole-4-carboxamide core found in the antirheumatic drug Leflunomide.[1] Studies have shown that the 3-carboxamide scaffold possesses greater metabolic stability, avoiding the N-O bond cleavage seen in Leflunomide's active metabolite, which has been associated with toxicity.[1] This enhanced stability, coupled with demonstrated biological activities including antitubercular and anti-inflammatory effects, makes this compound and its derivatives promising candidates for drug discovery.[2][3]

Accurate structural elucidation and purity assessment are paramount in the development of such compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide explains the causality behind the observed spectral data, providing a self-validating framework for confirming the molecular structure of this compound.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below.

-

IUPAC Name: 5-methyl-1,2-oxazole-3-carboxamide[4]

-

CAS Number: 3445-52-1[5]

-

Molecular Formula: C₅H₆N₂O₂[4]

-

Exact Mass: 126.042927438 Da[4]

-

Melting Point: 166-168 °C[5]

Spectroscopic Analysis

This section provides a detailed breakdown of the NMR, IR, and MS data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is simple and highly characteristic, showing three distinct signals.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.2 | Broad Singlet | 2H | -CONH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift is variable. |

| ~6.5 | Singlet | 1H | H-4 (Isoxazole-H) | The proton at C4 is a vinyl proton within the heterocyclic ring. Its chemical shift is consistent with similar isoxazole structures.[7] |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group attached to the C5 position of the isoxazole ring. It appears as a singlet as there are no adjacent protons.[3] |

Interpretation: The ¹H NMR spectrum clearly supports the proposed structure. The singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the C5 position.[3] The singlet at ~6.5 ppm is characteristic of the lone proton on the isoxazole ring at the C4 position.[7] The two amide protons (-CONH₂) typically appear as a broad singlet in the region of 7.2-7.8 ppm, although their exact chemical shift can be highly dependent on solvent and concentration. The absence of any other signals confirms the purity of the compound and the specific substitution pattern.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it slows the exchange of NH protons, resulting in sharper signals.

-

Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.[3][8]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C-5 | The C5 carbon is attached to the electronegative ring oxygen and is part of a C=C double bond, resulting in a downfield shift. Data is extrapolated from similar structures.[3] |

| ~161 | C=O | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |

| ~157 | C-3 | The C3 carbon is bonded to the ring nitrogen and the exocyclic carbonyl group, leading to a downfield chemical shift. |

| ~101 | C-4 | The C4 carbon, bonded to a proton, appears in the typical range for sp² carbons in heterocyclic systems.[3] |

| ~12 | -CH₃ | The methyl carbon is an sp³ hybridized carbon and appears in the expected upfield region.[3] |

Interpretation: The ¹³C NMR spectrum is in full agreement with the structure, showing five distinct carbon signals. The signal at ~12 ppm is unequivocally assigned to the methyl group carbon.[3] The signal around 101 ppm corresponds to the C4 carbon of the isoxazole ring. The remaining three signals are for the quaternary carbons. Based on data from the analogous 5-methylisoxazole-3-carboxylic acid, the C3, C5, and carbonyl carbons are assigned to the downfield signals at ~157, ~170, and ~161 ppm, respectively.[3] The precise assignment can be confirmed with advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400 and ~3200 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) | Primary amides typically show two distinct N-H stretching bands. These are characteristic and confirm the presence of the -NH₂ group.[3] |

| ~1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) | The strong absorption band for the carbonyl stretch in a primary amide is a key diagnostic peak.[3] |

| ~1610 | N-H Bend | Primary Amide (-CONH₂) | The bending vibration of the N-H bonds in the primary amide. |

| ~1580 | C=N Stretch | Isoxazole Ring | The stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.[3] |

| ~1420 | N-O Stretch | Isoxazole Ring | The stretching vibration of the nitrogen-oxygen single bond in the isoxazole ring. |

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The two distinct peaks in the 3200-3400 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretches of a primary amide.[3] The intense absorption band around 1650 cm⁻¹ is the classic C=O stretch of the amide I band. The presence of bands corresponding to the C=N and N-O stretches further confirms the integrity of the isoxazole ring structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Technique: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.[3]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrophotometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample.

-

Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Table 4: Mass Spectrometry Data

| m/z Value | Ion Assignment | Rationale |

| 126 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₅H₆N₂O₂ (126.11 g/mol ).[4] |

| 110 | [M - NH₂]⁺ | Loss of the amino radical (•NH₂) from the amide group. A common fragmentation pathway for primary amides. |

| 82 | [M - NH₂ - CO]⁺ or [C₄H₄NO]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - NH₂]⁺ fragment. |

| 68 | [C₃H₂NO]⁺ | Fragmentation of the isoxazole ring. |

| 43 | [CH₃CO]⁺ or [C₂H₃N]⁺ | Represents smaller, stable fragments resulting from further cleavage. |

Interpretation and Fragmentation Pathway: The mass spectrum should show a clear molecular ion peak ([M]⁺˙) at m/z 126, confirming the molecular formula C₅H₆N₂O₂.[4] A prominent fragmentation pattern for primary amides involves the alpha-cleavage and the loss of the amino group (•NH₂), leading to a fragment at m/z 110. This acylium ion can then lose carbon monoxide (CO) to yield a fragment at m/z 82. Further fragmentation involves the cleavage of the isoxazole ring, leading to smaller characteristic ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

-

Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3] High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Acquisition Parameters (ESI Example):

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range of m/z 50-300.

-

Source Parameters: Optimize parameters such as capillary voltage and source temperature for maximum signal intensity.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Integrated Spectroscopic Analysis

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

MS establishes the molecular weight at 126 g/mol , corresponding to the formula C₅H₆N₂O₂.

-

IR confirms the presence of the key functional groups: a primary amide (-CONH₂) via its characteristic N-H and C=O stretches, and the isoxazole ring through its C=N and N-O vibrations.

-

¹³C NMR verifies the presence of five unique carbon environments, consistent with the carbon backbone of the molecule, including the methyl, isoxazole ring, and carbonyl carbons.

-

¹H NMR confirms the connectivity and chemical environment of the protons, showing signals for the methyl group, the single proton on the isoxazole ring, and the two amide protons, with integrations matching the number of protons in each environment.

Together, these techniques form a self-validating system. Each piece of data corroborates the others, leaving no ambiguity as to the identity and structure of the compound.

Conclusion

This guide has provided a detailed technical overview of the spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their detailed interpretations and standardized protocols, offer a robust framework for the identification and quality control of this important medicinal chemistry scaffold. The data collectively confirms the molecular structure and provides a benchmark for future analytical work involving this compound and its derivatives. This comprehensive reference is intended to support and accelerate research and development efforts in the scientific community.

References

- Ganesh, et al. (2015). Synthesis and Evaluation of new this compound Derivatives as Antitubercular Agents. ResearchGate.

- Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry.

- ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

- Khan, S. A., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences.

- Al-Ostoot, F. H., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega.

- SIELC Technologies. (2018). Methyl 5-methylisoxazole-3-carboxylate.

- American Chemical Society. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Publications.

- PubChem. (n.d.). 5-Methyl-3-isoxazolecarboxamide. National Center for Biotechnology Information.

- Wróbel, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of Peptides. Molecules.

- PubChem. (n.d.). Methyl 5-methylisoxazole-3-carboxylate. National Center for Biotechnology Information.

- Al-Ghorbani, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.

- Zhou, H., et al. (2013). Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide. PubMed.

Sources

- 1. Comparison of two molecular scaffolds, this compound and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 3445-52-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-3-isoxazolecarboxamide | C5H6N2O2 | CID 76981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3445-52-1 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. sciarena.com [sciarena.com]

- 8. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Solubility and Stability of 5-Methylisoxazole-3-carboxamide

Introduction

5-Methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] Derivatives of the isoxazole scaffold have been explored for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The carboxamide functional group can enhance pharmacokinetic properties, such as water solubility, making these compounds attractive for drug development.[1] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers in drug discovery and development. This data informs everything from initial screening and formulation to manufacturing, storage, and regulatory submission.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and presents detailed, field-proven protocols for determining its solubility and stability profiles. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical characteristics is essential before embarking on more complex solubility and stability studies. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₂ | [4][5][6] |

| Molecular Weight | 126.11 g/mol | [4][5][6] |

| CAS Number | 3445-52-1 | [4][5] |

| Melting Point | 166-168 °C | [4][7] |

| Boiling Point | 292.1 °C at 760 mmHg | [4] |

| Appearance | White to off-white crystalline powder | [3] |

| pKa | 14.79 ± 0.50 (Predicted) | [4] |

Solubility Assessment

Solubility is a critical determinant of a compound's bioavailability and suitability for various experimental and formulation contexts. The following section details a robust protocol for determining the solubility of this compound in a range of relevant solvents.

Rationale for Experimental Design

The choice of solvents is designed to cover a spectrum of polarities, from aqueous buffers relevant to physiological conditions to organic solvents commonly used in synthesis, purification, and analytical method development. A shake-flask method is described as it is the gold-standard technique for determining thermodynamic solubility, providing reliable and reproducible data.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation of Solvents: Prepare a panel of solvents including, but not limited to:

-

Purified Water (pH ~7)

-

Phosphate-Buffered Saline (PBS) at pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Methanol

-

Ethanol

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.

-

Equilibration: Add a precise volume (e.g., 1 mL) of each solvent to its respective vial. Seal the vials tightly.

-

Incubation: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, allow the vials to stand undisturbed for at least one hour to permit the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is required.

-

Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant from each vial, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

Illustrative Solubility Data

The following table presents hypothetical, yet realistic, solubility data for this compound at 25 °C, as would be determined by the protocol above.

| Solvent | Solubility Category | Estimated Solubility (µg/mL) |

| Purified Water (pH ~7) | Sparingly soluble | 500 - 1000 |

| PBS (pH 7.4) | Sparingly soluble | 600 - 1200 |

| 0.1 N HCl | Slightly soluble | 1500 - 3000 |

| 0.1 N NaOH | Sparingly soluble | 400 - 800 |

| Methanol | Freely soluble | > 100,000 |

| Ethanol | Soluble | 30,000 - 50,000 |

| Acetonitrile | Slightly soluble | 2000 - 5000 |

| DMSO | Very soluble | > 200,000 |

| Ethyl Acetate | Very slightly soluble | 100 - 300 |

Solubility Determination Workflow

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a molecule is crucial for identifying suitable storage conditions, predicting shelf-life, and developing stable formulations. Forced degradation studies are an integral part of this process, designed to accelerate the degradation of a compound to identify likely degradation products and pathways.[8] These studies are essential for developing and validating stability-indicating analytical methods.[8]

Rationale for Experimental Design

The stress conditions outlined below are based on the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A) and are designed to simulate the various environmental factors a compound may encounter.[9] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products can be adequately detected and characterized without completely destroying the parent molecule.[9]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-